molecular formula C9H21LiOSi B14277493 lithium;hexoxy(trimethyl)silane CAS No. 166257-00-7

lithium;hexoxy(trimethyl)silane

Katalognummer: B14277493
CAS-Nummer: 166257-00-7
Molekulargewicht: 180.3 g/mol
InChI-Schlüssel: FRMWAMNKPSAXDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;hexoxy(trimethyl)silane is an organosilicon compound with the molecular formula C9H21LiOSi. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various chemical applications. The unique structure of this compound makes it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium;hexoxy(trimethyl)silane can be synthesized through the reaction of lithium hydroxide with hexamethyldisiloxane under anhydrous conditions. The reaction typically involves the use of solvents such as ethanol, methanol, or butanol, and is conducted under a nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and crystallization, is common to remove any impurities that may affect the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;hexoxy(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Lithium;hexoxy(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its use as a precursor for the synthesis of silicon-based pharmaceuticals.

    Industry: It is used in the production of high-performance materials, such as silicone polymers and resins.

Wirkmechanismus

The mechanism of action of lithium;hexoxy(trimethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The compound interacts with various molecular targets, including carbonyl groups in aldehydes and ketones, facilitating their reduction to alcohols. The pathways involved in these reactions are typically catalyzed by transition metals, which enhance the efficiency and selectivity of the process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lithium;hexoxy(trimethyl)silane is unique due to its combination of lithium and silane functionalities, which impart distinct chemical properties. Its ability to act as both a reducing agent and a precursor for complex organosilicon compounds sets it apart from other similar compounds. Additionally, its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research .

Eigenschaften

CAS-Nummer

166257-00-7

Molekularformel

C9H21LiOSi

Molekulargewicht

180.3 g/mol

IUPAC-Name

lithium;hexoxy(trimethyl)silane

InChI

InChI=1S/C9H21OSi.Li/c1-5-6-7-8-9-10-11(2,3)4;/h1,5-9H2,2-4H3;/q-1;+1

InChI-Schlüssel

FRMWAMNKPSAXDZ-UHFFFAOYSA-N

Kanonische SMILES

[Li+].C[Si](C)(C)OCCCCC[CH2-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.